molecular formula C9H14ClNO2 B589848 Deoxy Epinephrine CAS No. 101905-96-8

Deoxy Epinephrine

Cat. No. B589848
M. Wt: 206.684
InChI Key: JCDRZCWRRLKLTB-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyepinephrine, also known as N-methyldopamine and epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine . It belongs to the catecholamine family and is an adrenergic and dopamine receptor agonist .


Molecular Structure Analysis

Deoxyepinephrine has a molecular formula of C9H13NO2 . Its IUPAC name is 4-[2-(methylamino)ethyl]benzene-1,2-diol . The molecular weight of Deoxyepinephrine is 167.20 g/mol .


Physical And Chemical Properties Analysis

Deoxyepinephrine is a colorless crystalline solid . It has a molecular weight of 167.20 g/mol . The melting point of Deoxyepinephrine is reported to be between 188 to 189 °C .

Scientific Research Applications

  • Biosensor Development

    Gopal, Narasimha, and Reddy (2020) developed a biosensor for the sensitive monitoring of epinephrine, indicating its significance in neurotransmission and the central nervous system (Gopal, Narasimha, & Reddy, 2020).

  • Glucose Utilization Study

    Mészáros, Lang, Hargrove, and Spitzer (1989) investigated glucose utilization during epinephrine-induced hyperglycemia, demonstrating epinephrine's effect on metabolic processes (Mészáros, Lang, Hargrove, & Spitzer, 1989).

  • Free Fatty Acid Metabolism

    Harlan, Laszlo, Bogdonoff, and Estes (1963) used 2-deoxy-D-glucose to study carbohydrate and fat metabolism in response to epinephrine in endocrine disorders, highlighting its regulatory role in metabolism (Harlan, Laszlo, Bogdonoff, & Estes, 1963).

  • Pharmacological Studies

    Karacaoglu, Çermik, Yurdun, and Zienowicz (2002) explored the long-term effects of epinephrine on rat skin vasculature, contributing to understanding its pharmacological properties (Karacaoglu, Çermik, Yurdun, & Zienowicz, 2002).

  • Electrochemical Detection

    Mazloum‐Ardakani, Taleat, Beitollahi, and Naeimi (2011) developed a method for the electrochemical determination of epinephrine, indicating its importance in chemical research (Mazloum‐Ardakani, Taleat, Beitollahi, & Naeimi, 2011).

  • Adrenomedullary Reserve Assessment

    Wegienka, Grasso, and Forsham (1966) used 2-deoxy-d-glucose to evaluate the functional capacity of the adrenal medulla, showcasing epinephrine's diagnostic relevance (Wegienka, Grasso, & Forsham, 1966).

  • Cardiovascular Studies

    Milles and Smith (1937) studied the electrocardiographic changes caused by epinephrine, shedding light on its cardiovascular effects (Milles & Smith, 1937).

  • Cardiopulmonary Resuscitation Research

    Ristagno, Tang, Huang, Fymat, Chang, Sun, Castillo, and Weil (2009) explored the effects of epinephrine on cerebral perfusion during CPR, indicating its therapeutic implications (Ristagno et al., 2009).

Safety And Hazards

Deoxyepinephrine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-[2-(trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDRZCWRRLKLTB-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747488
Record name 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride

CAS RN

101905-96-8
Record name 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
22
Citations
NS Magoski, LG Bauce, NI Syed… - Journal of …, 1995 - journals.physiology.org
1. Dopaminergic transmission was investigated in the central nervous system (CNS) of the freshwater snail, Lymnaea stagnalis. 2. The giant pedal neuron, designated as right pedal …
Number of citations: 51 journals.physiology.org
E Fride, Y Dan, M Gavish, M Weinstock - Life Sciences, 1985 - Elsevier
Maternal behavior (pup retrieval) was assessed in prenatally stressed rats during control and conflict situations (having to pass through an airstream) when their pups were 4–5 days old…
Number of citations: 156 www.sciencedirect.com
GE Nilsson, G Wahlström - Pharmacology & toxicology, 1989 - Wiley Online Library
In many studies disulfiram treatment has been found to prolong hexobarbital anaesthesia, but the underlying mechanisms have not been clarified. In the present study, the effect of …
Number of citations: 1 onlinelibrary.wiley.com
K Ikawa, A Watanabe, N Motohashi, S Kaneno - Neuroscience letters, 1994 - Elsevier
… Deoxyepinephrine was used as the internal standard. Each tissue sample was sonicated in 200 pl of 0.4 N perchloric acid. After 50/Ji had been taken for protein assay, 50 pl chloroform …
Number of citations: 15 www.sciencedirect.com
MG Henderson, BA McMillen - Teratology, 1993 - Wiley Online Library
… The internal standards were either deoxyepinephrine (epinine, DE) or 3,4-dihydroxybenzylamine (DHBA) depending on the retention time needed to separate the peaks. Tissues were …
Number of citations: 61 onlinelibrary.wiley.com
S Yamada, A Watanabe, M Nankai, M Toru - Psychopharmacology, 1995 - Springer
… Briefly, the tissue was homogenized in 300 gl 0.1 M perchloric acid containing 0.01 M sodium bisulfite and 15 ng internal standard (deoxy epinephrine), centrifuged and the supernatant …
Number of citations: 40 link.springer.com
PR Perati, J Cheng, P Jandik… - … : An International Journal …, 2010 - Wiley Online Library
… -3, 4-dihydroxyphenylalanine (α-methyl-DOPA), 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxy-4-hydroxymandelic acid (vanillylmandelic acid, VMA), and deoxyepinephrine. The …
A Takahashi, H Ishimaru, Y Ikarashi, Y Maruyama - Brain research bulletin, 1994 - Elsevier
… The tissue was homogenized in 1 ml of 50 mM HC104 containing 1 nmole deoxyepinephrine and 5 nmole ethylhomocholine as internal standard, by a polytron PT lo-35 homogenizer (…
Number of citations: 6 www.sciencedirect.com
DA Notterman, BM Greenwald, F Moran… - Clinical …, 1990 - Wiley Online Library
To learn if there are age‐related differences in the pharmacokinetic behavior of dopamine, plasma dopamine clearance was determined in 27 acutely ill infants and children who were …
Number of citations: 35 ascpt.onlinelibrary.wiley.com
A OHTSUKI, H HASEGAWA, H TAKEDA… - The Showa University …, 1991 - jstage.jst.go.jp
… (MHPG), 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid, HVA), 3methoxytyramine hydrochloride (3-MT), 5-hydroxyindole-3-acetic acid (5-HIAA) and deoxyepinephrine …
Number of citations: 3 www.jstage.jst.go.jp

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